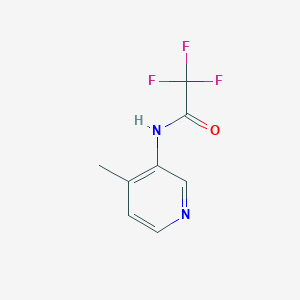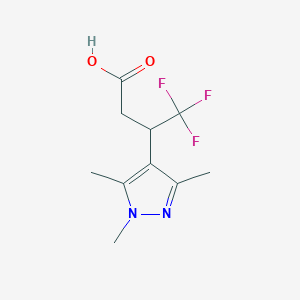
2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide
描述
2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a 4-methylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-3-pyridinecarboxylic acid and trifluoroacetic anhydride.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Acetamide: The acid chloride is then reacted with ammonia or an amine to form the acetamide derivative.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using trifluoroacetic anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted acetamides with different nucleophiles.
科学研究应用
Chemistry
In chemistry, 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Studies have explored its use in the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
作用机制
The mechanism by which 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various molecular pathways.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-N-(2-methylpyridin-3-yl)acetamide
- 2,2,2-Trifluoro-N-(4-chloropyridin-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide is unique due to the presence of the 4-methyl group on the pyridine ring. This structural variation can significantly influence its chemical reactivity and biological activity, making it a distinct entity in the realm of trifluoromethylated acetamides.
属性
IUPAC Name |
2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANSVLDCCFVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)




![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)

![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)


![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)

